molecular formula C10H14O3P- B14416749 Ethyl (2,6-dimethylphenyl)phosphonate CAS No. 85320-18-9

Ethyl (2,6-dimethylphenyl)phosphonate

Cat. No.: B14416749
CAS No.: 85320-18-9
M. Wt: 213.19 g/mol
InChI Key: FODMHCJZHGKWOO-UHFFFAOYSA-M
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Description

Ethyl (2,6-dimethylphenyl)phosphonate is a phosphonate ester characterized by an ethyl group and a 2,6-dimethylphenyl substituent bonded to a pentavalent phosphorus atom. This compound is primarily utilized in organic synthesis, particularly in Horner–Wadsworth–Emmons (HWE) reactions, which are critical for forming carbon-carbon double bonds. The bulky 2,6-dimethylphenyl group introduces significant steric hindrance, which can influence reaction kinetics and selectivity .

Properties

CAS No.

85320-18-9

Molecular Formula

C10H14O3P-

Molecular Weight

213.19 g/mol

IUPAC Name

(2,6-dimethylphenyl)-ethoxyphosphinate

InChI

InChI=1S/C10H15O3P/c1-4-13-14(11,12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,11,12)/p-1

InChI Key

FODMHCJZHGKWOO-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C1=C(C=CC=C1C)C)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Nucleophilic Attack : Triethyl phosphite (P(OEt)₃) acts as a nucleophile, displacing the halide from 2,6-dimethylbromobenzene via an Sₙ2 mechanism. This forms a pentavalent phosphonium intermediate.
  • Halide Elimination : The intermediate undergoes cleavage by the liberated bromide ion, yielding this compound and ethyl bromide.

Key Conditions :

  • Temperature : 120–150°C, necessitating reflux in high-boiling solvents like toluene or xylene.
  • Solvent : Anhydrous conditions to prevent hydrolysis.
  • Catalysis : No catalyst required, though trace iodide salts (e.g., NaI) accelerate the reaction.

Yield and Limitations :

  • Typical yields range from 50% to 75%, contingent on the purity of the aryl halide.
  • Steric hindrance from the 2,6-dimethyl groups may reduce reactivity, requiring prolonged reaction times (24–48 hours).

Palladium-Catalyzed Cross-Coupling: Aryl Group Introduction

Palladium-mediated cross-coupling offers a modular approach to introducing the 2,6-dimethylphenyl moiety to preformed phosphonate esters. This method adapts protocols from α-arylation reactions of phosphonoacetates.

General Procedure

  • Substrate Preparation : Ethyl diethylphosphonoacetate serves as the phosphorus-containing precursor.
  • Coupling Reaction : A Pd(II) catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., BrettPhos) facilitates coupling with 2,6-dimethylbromobenzene in cyclopentyl methyl ether (CPME) at 100°C.

Critical Parameters :

  • Ligand Choice : BrettPhos enhances steric bulk, mitigating undesired β-hydride elimination.
  • Base : Cs₂CO₃ ensures deprotonation of the phosphonoacetate, activating it for coupling.
  • Scale-Up : Demonstrated for gram-scale synthesis with 80% yield in analogous systems.

Advantages :

  • Enables late-stage functionalization, bypassing challenges associated with direct Arbuzov reactions on hindered aryl halides.

Nucleophilic Substitution via Phosphonochloridate Intermediates

Phosphonochloridates, generated from partial dealkylation of phosphonate diesters, react with 2,6-dimethylphenol to form the target compound. This route leverages mixed phosphonate ester chemistry.

Stepwise Synthesis

  • Chlorination : Ethyl methylphosphonate reacts with oxalyl chloride in dichloromethane (DCM) to form ethyl phosphonochloridate.
  • Phenolation : The chloridate intermediate couples with 2,6-dimethylphenol in acetonitrile (ACN), catalyzed by triethylamine.

Reaction Metrics :

  • Yield : 65–72% after chromatographic purification.
  • Challenges : Phosphonochloridates are moisture-sensitive, requiring strict anhydrous conditions.

Esterification of (2,6-Dimethylphenyl)Phosphonic Acid

Direct esterification of (2,6-dimethylphenyl)phosphonic acid with ethanol offers a straightforward but less efficient pathway.

Acid-Catalyzed Esterification

  • Reagents : Phosphonic acid, excess ethanol, and a Brønsted acid catalyst (e.g., H₂SO₄).
  • Conditions : Reflux for 12–24 hours with azeotropic water removal.

Performance :

  • Yield : Moderate (40–55%) due to equilibrium limitations.
  • Alternatives : Mitsunobu conditions (DIAD, PPh₃) improve yields but increase cost.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Key Advantage
Michaelis–Arbuzov 50–75 24–48 h High Simplicity, no metal catalysts
Palladium Cross-Coupling 70–80 6–12 h Moderate Functional group tolerance
Phosphonochloridate 65–72 8–16 h Low Avoids high temperatures
Direct Esterification 40–55 12–24 h Low Uses commercially available acid

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (2,6-dimethylphenyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit enzymes by mimicking phosphate substrates, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl (2,6-dimethylphenyl)phosphonate and related compounds:

Compound Name CAS RN Molecular Formula Substituents Oxidation State Key Applications
This compound Not provided C₁₀H₁₅O₃P Ethyl, 2,6-dimethylphenyl P(V) HWE reactions, alkene synthesis
Diethyl ethylphosphonite 2651-85-6 C₆H₁₅O₂P Two ethyl groups P(III) Ligand synthesis, redox reactions
2,6-Dimethylcyclohexyl ethylphosphonofluoridate 1256554-66-1 C₁₀H₂₀FO₂P Ethyl, 2,6-dimethylcyclohexyl, fluorine P(V) Nerve agent analogs, acetylcholinesterase inhibition

Structural and Reactivity Analysis:

  • Substituent Effects: this compound features an aromatic 2,6-dimethylphenyl group, which imposes steric constraints that reduce reactivity in HWE reactions compared to smaller substituents like ethylthio (SEt) groups. For example, notes that bulkier substituents (e.g., hexylthio, SHex) result in trace product formation due to hindered ylide generation . In contrast, Diethyl ethylphosphonite (P(III)) has smaller ethyl substituents and a lower oxidation state, making it more reactive in redox reactions and ligand coordination .
  • Oxidation State and Functional Groups: Phosphonate esters like this compound (P(V)) are stable under ambient conditions and widely used in synthesis. Phosphonites (P(III)), such as Diethyl ethylphosphonite, are prone to oxidation and serve as intermediates in organometallic chemistry . 2,6-Dimethylcyclohexyl ethylphosphonofluoridate contains a fluorine atom, enhancing its electrophilicity and toxicity. Such compounds are structurally analogous to nerve agents but differ from phosphonates in biological activity and environmental persistence .
  • Solubility and Stability :

    • The aromatic 2,6-dimethylphenyl group in this compound likely reduces solubility in polar solvents compared to aliphatic analogs like Diethyl ethylphosphonite. However, this aromaticity enhances thermal stability, making it suitable for high-temperature reactions .

Research Findings and Implications

  • Steric Hindrance in HWE Reactions :
    demonstrates that substituent size directly impacts HWE reaction efficiency. For instance, the hexylthio-substituted phosphonate ester (6b) yielded only trace amounts of the coupled intermediate, whereas smaller substituents (e.g., SEt in 6a) improved reactivity . This suggests that this compound’s bulky aryl group may similarly slow reaction rates compared to less hindered analogs.

  • Toxicity and Handling: While this compound is primarily a synthetic intermediate, phosphonofluoridates like 2,6-Dimethylcyclohexyl ethylphosphonofluoridate exhibit high toxicity due to their ability to inhibit acetylcholinesterase. This underscores the importance of structural differences in determining biological activity .

Q & A

Q. What are the standard synthetic routes for preparing ethyl (2,6-dimethylphenyl)phosphonate, and how can reaction conditions be optimized?

this compound is typically synthesized via phosphorylation reactions involving 2,6-dimethylphenol derivatives. A common method employs the Horner-Wadsworth-Emmons (HWE) reaction, where sodium hexamethyldisilazide (NaHMDS) is used as a base to generate phosphonate ylides. For example, preforming the ylide at −78°C improves coupling efficiency with carbonyl precursors . Optimization involves controlling temperature, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of NaHMDS), and reaction time (e.g., 12–48 hours) to minimize side products like mono-coupled intermediates .

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

The SHELX program suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. Key steps include:

  • Applying high-resolution X-ray diffraction data (≤ 1.0 Å) to resolve electron density maps.
  • Using restraints for disordered groups (e.g., ethyl or methyl substituents) to refine thermal parameters.
  • Validating hydrogen bonding and torsional angles via tools like PLATON or OLEX2 .

Q. What analytical techniques are critical for characterizing purity and degradation products of this phosphonate?

  • HPLC-MS : To detect trace impurities (e.g., hydrolyzed phosphonic acids) using C18 columns and acetonitrile/water gradients.
  • 31P NMR : To confirm phosphonate integrity (δ ~20–30 ppm for P=O environments).
  • TGA/DSC : To assess thermal stability (decomposition onset typically >200°C) .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethylphenyl group influence reactivity in cross-coupling reactions?

The 2,6-dimethyl substituents create steric hindrance, reducing nucleophilic attack at the phosphorus center. This can slow down transesterification but stabilize intermediates in metal-catalyzed reactions. For example, in Pd-mediated couplings, bulky ligands (e.g., XPhos) are required to enhance catalytic turnover . Comparative studies with less-hindered analogs (e.g., phenylphosphonates) show a 30–50% decrease in reaction rates for the 2,6-dimethyl derivative .

Q. What strategies resolve contradictions in synthetic yields reported for azaphosphol derivatives derived from this compound?

Discrepancies arise from varying electronic and steric effects in intramolecular C–H amidation. Solutions include:

  • Substituent screening : Electron-withdrawing groups (e.g., Br at the 6-position) improve cyclization yields (70–85%) versus electron-donating groups (e.g., OMe, 40–50%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability compared to THF .

Q. How can computational modeling predict the environmental fate of this compound?

  • Quantum chemical calculations (DFT) : Estimate hydrolysis pathways (e.g., activation energy for P–O bond cleavage).
  • Molecular dynamics : Simulate soil/water partitioning using log Kow values (−0.72 to 1.18) and solubility data (highly water-soluble, >100 mg/L) .
  • QSAR models : Correlate substituent effects with biodegradation half-lives .

Q. What methodologies enable the study of structure-activity relationships (SAR) for phosphonate coordination complexes?

  • Single-crystal XRD : Resolve metal-ligand bonding geometries (e.g., bond lengths, angles).
  • EPR spectroscopy : Probe electronic environments in transition metal complexes (e.g., Cu<sup>II</sup> or Fe<sup>III</sup>).
  • DFT-based NBO analysis : Quantify donor-acceptor interactions in P=O→M bonds .

Methodological Challenges

Q. How can researchers address low yields in the synthesis of this compound-based macrocycles?

  • High-dilution conditions : Minimize oligomerization (e.g., 0.01 M concentration).
  • Dynamic covalent chemistry : Use reversible imine or disulfide bonds to error-correct during cyclization .

Q. What in vitro assays are suitable for preliminary neurotoxicity screening of phosphonate derivatives?

  • SH-SY5Y cell models : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining.
  • Acetylcholinesterase inhibition assays : Compare IC50 values to structurally similar compounds (e.g., diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] phosphonate) .

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